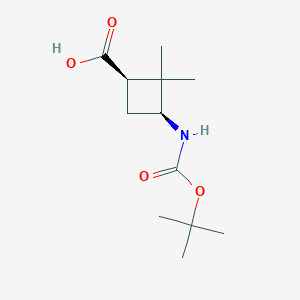
N-(2,6-dimethylpyrimidin-4-yl)-2-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2,6-dimethylpyrimidin-4-yl)-2-hydroxybenzamide” is a compound that belongs to the class of pyrimidine derivatives . Pyrimidine compounds have attracted great interest in the field of organic synthesis due to their various chemical and biological applications .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves reactions with amines and other compounds . For instance, Kambe et al. synthesized 5-cyano-4-oxo-6-alkyl (aryl)-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives by the reaction with various amines .Molecular Structure Analysis
The molecular structure of “N-(2,6-dimethylpyrimidin-4-yl)-2-hydroxybenzamide” can be analyzed using various techniques such as elemental microanalysis, FTIR, and 1H NMR . The compound is a heterocyclic aromatic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered rings .Chemical Reactions Analysis
Pyrimidine derivatives, including “N-(2,6-dimethylpyrimidin-4-yl)-2-hydroxybenzamide”, can undergo various chemical reactions. For example, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2,6-dimethylpyrimidin-4-yl)-2-hydroxybenzamide” can be determined using various analytical techniques. For example, the molecular weight of a similar compound, 4-Amino-2,6-dimethylpyrimidine, is 123.16 g/mol .Applications De Recherche Scientifique
- Pyrimidine derivatives, including N-(2,6-dimethylpyrimidin-4-yl)-2-hydroxybenzamide, have been investigated for their potential as anticancer agents. These compounds may inhibit tumor growth, modulate leukemia, and impact breast cancer treatment .
- Researchers explore novel synthetic methodologies to enhance druglikeness and ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) properties. N-(2,6-dimethylpyrimidin-4-yl)-2-hydroxybenzamide could serve as a scaffold for drug design and optimization .
Anticancer Activity
Drug Design and Optimization
Mécanisme D'action
Orientations Futures
The future directions for research on “N-(2,6-dimethylpyrimidin-4-yl)-2-hydroxybenzamide” and similar compounds could include further exploration of their synthesis methods, chemical reactions, and biological applications. This could lead to the development of new therapeutic agents or other useful compounds .
Propriétés
IUPAC Name |
N-(2,6-dimethylpyrimidin-4-yl)-2-hydroxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-8-7-12(15-9(2)14-8)16-13(18)10-5-3-4-6-11(10)17/h3-7,17H,1-2H3,(H,14,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKYTNHOHJZWIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NC(=O)C2=CC=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylpyrimidin-4-yl)-2-hydroxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-benzylidenepropanehydrazide](/img/structure/B2381368.png)
![8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione](/img/structure/B2381369.png)

![2-[(4-Bromophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-cyclopentyl-7-(cyclopropylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2381379.png)
![2-((5-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2381380.png)
